N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzo[d]thiazol-2-yl core substituted with a methylsulfonyl group at position 4. The compound also incorporates a 4-fluorophenyl moiety and a dimethylaminoethyl side chain. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .
The synthesis of analogous compounds typically involves coupling reactions between carboxylic acid derivatives and amine-containing heterocycles. For example, carbodiimide-mediated coupling (e.g., using EDC/HOBt) is a common strategy for forming acetamide bonds, as seen in related benzothiazole derivatives .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)10-11-24(19(25)12-14-4-6-15(21)7-5-14)20-22-17-9-8-16(29(3,26)27)13-18(17)28-20;/h4-9,13H,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPCJQIGNOAMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor and anticonvulsant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound's molecular formula is C20H24FN3O2S, and it features a complex structure that includes a dimethylamino group, a fluorophenyl moiety, and a methylsulfonyl-substituted benzothiazole ring.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown potential in several areas:
- Antitumor Activity : Studies have indicated that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against breast, colon, and ovarian cancer cells.
- Anticonvulsant Properties : Research has explored the anticonvulsant activity of related compounds using models such as the maximal electroshock seizure (MES) test. The results suggest that these compounds can effectively reduce seizure activity, indicating their potential as therapeutic agents for epilepsy.
- Mechanisms of Action : The biological activity is often linked to the compound's ability to interact with specific molecular targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission.
Antitumor Activity
A study by Dubey et al. (2006) demonstrated that benzothiazole derivatives exhibit potent growth inhibition in various tumor cell lines at nanomolar concentrations. The mechanism involves metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that induce apoptosis in cancer cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CJM-126 | Breast | 50 |
| CJM-126 | Colon | 45 |
| CJM-126 | Ovarian | 30 |
Anticonvulsant Activity
In an evaluation of anticonvulsant properties, two derivatives showed promising results with ED50 values significantly lower than standard treatments like phenytoin:
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 5b | 15.4 | 20.7 |
| 5q | 18.6 | 34.9 |
These findings indicate that the compound may offer enhanced efficacy with reduced neurotoxicity compared to existing anticonvulsants .
Case Studies
- Case Study on Antitumor Efficacy : In vitro studies on human-derived cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
- Neurotoxicity Assessment : A neurotoxicity study using the rotarod test indicated that while exhibiting anticonvulsant effects, the compound did not significantly impair motor coordination at therapeutic doses, highlighting its safety profile .
Scientific Research Applications
The compound features a unique structure that incorporates a dimethylamino group, a fluorophenyl moiety, and a benzo[d]thiazole ring, contributing to its biological activity.
Pharmacological Studies
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride has been investigated for its potential as an inhibitor of specific enzymes involved in neurodegenerative diseases.
Case Study: Alzheimer's Disease
A study highlighted the role of heterocyclic compounds in developing treatments for Alzheimer's Disease (AD). The compound's structure suggests it may interact with acetylcholinesterase (AChE), an enzyme linked to AD pathology. Researchers have synthesized various derivatives to evaluate their efficacy in inhibiting AChE and reducing amyloid-beta aggregation, a hallmark of AD .
Antiviral Activity
Research into the antiviral properties of structurally related compounds has shown promise against various viral infections. For instance, compounds with similar thiazole structures have demonstrated activity against Tobacco Mosaic Virus (TMV), suggesting that this compound could be further explored for antiviral applications .
Antimicrobial Properties
The compound's potential antimicrobial effects have also been studied. In vitro tests on related compounds have shown significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. This suggests that the compound could be developed into an antimicrobial agent, particularly in formulations targeting resistant bacterial strains .
| Activity Type | Test Organism | Result |
|---|---|---|
| AChE Inhibition | Human neuroblastoma cells | IC50 = 15 µM |
| Antiviral Activity | Tobacco Mosaic Virus | Effective at 10 µM |
| Antibacterial | E. coli | MIC = 31.25 µg/mL |
| S. aureus | MIC = 62.50 µg/mL |
Research Findings Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several benzothiazole- and acetamide-based derivatives. Key comparisons include:
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound contrasts with neutral analogues (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide ), which may exhibit lower aqueous solubility due to hydrophobic substituents .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology :
- Use multi-step protocols with controlled reaction parameters (e.g., temperature: 60–80°C, solvent: dichloromethane or acetonitrile, catalysts: HATU/DIPEA for amide coupling) .
- Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using recrystallization or column chromatography .
- Validate purity with HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for dimethylamino (δ ~2.2–2.5 ppm), fluorophenyl (δ ~7.0–7.5 ppm), and methylsulfonyl (δ ~3.1 ppm) groups .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 488.0) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystallizable) .
Q. Which physicochemical properties are most relevant for biological assay design?
- Key Properties :
| Property | Measurement Method | Relevance |
|---|---|---|
| Solubility | Shake-flask method (PBS/DMSO) | Determines dosing in cell assays |
| LogP | HPLC-derived | Predicts membrane permeability |
| Stability | pH-dependent degradation studies (e.g., 24h at 37°C) | Ensures compound integrity in vitro |
Advanced Research Questions
Q. How can computational methods guide the prediction of biological targets or reactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict interactions with enzymes or receptors .
- Molecular Docking : Screen against target libraries (e.g., kinase or GPCR databases) using software like AutoDock Vina .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., with GROMACS) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing fluorophenyl with chlorophenyl) to isolate functional group contributions .
- Dose-Response Curves : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Off-Target Profiling : Use kinome-wide selectivity panels to rule out non-specific binding .
Q. How can structural modifications enhance target selectivity or reduce toxicity?
- Approaches :
- Bioisosteric Replacement : Substitute methylsulfonyl with sulfonamide to improve solubility .
- Side Chain Optimization : Modify dimethylaminoethyl to piperazine for altered pharmacokinetics .
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites for deuteration .
Q. What in vitro/in vivo models are suitable for studying neuropharmacological or anticancer effects?
- Methodology :
- In Vitro :
- Neuronal primary cultures for neuroprotection assays (e.g., glutamate-induced toxicity) .
- Cancer cell lines (e.g., MCF-7, A549) for IC₅₀ determination via MTT assay .
- In Vivo :
- Xenograft models for antitumor efficacy (dose: 10–50 mg/kg, oral/i.p.) .
- Behavioral tests (e.g., Morris water maze) for cognitive impact .
Data Contradiction Analysis
- Case Example : Conflicting reports on cytotoxicity in similar compounds.
- Resolution Strategy :
Replicate assays under standardized conditions (e.g., ATP-based viability vs. calcein-AM).
Verify compound stability in assay media via LC-MS .
Cross-validate with orthogonal methods (e.g., caspase-3 activation for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
